3-bromo-4-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
3-bromo-4-hydroxybenzene-1-sulfonyl fluoride: is an organic compound characterized by the presence of bromine, hydroxyl, and sulfonyl fluoride functional groups attached to a benzene ring. This compound is a white crystalline solid at room temperature and is known for its good solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method for synthesizing sulfonyl fluorides involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides.
Chlorine-Fluorine Exchange: Another method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium hydrogen difluoride.
Industrial Production Methods: Industrial production of 3-bromo-4-hydroxybenzene-1-sulfonyl fluoride often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides or sulfonate esters.
Oxidation Products: Oxidation of the hydroxyl group can yield quinones or other carbonyl-containing compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonyl-containing compounds.
Biology and Medicine:
Protease Inhibitors: Sulfonyl fluorides are known to act as covalent inhibitors of serine proteases, making them valuable in biochemical research and drug development.
Industry:
Material Science: The compound’s reactivity makes it useful in the development of functional materials and polymers.
Mechanism of Action
The mechanism by which 3-bromo-4-hydroxybenzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in the active sites of enzymes, leading to enzyme inactivation .
Comparison with Similar Compounds
4-hydroxybenzene-1-sulfonyl fluoride: Similar structure but lacks the bromine substituent.
1-bromoethene-1-sulfonyl fluoride: Contains a vinyl group instead of a benzene ring.
Uniqueness: 3-bromo-4-hydroxybenzene-1-sulfonyl fluoride is unique due to the combination of bromine, hydroxyl, and sulfonyl fluoride groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
2247107-25-9 |
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Molecular Formula |
C6H4BrFO3S |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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